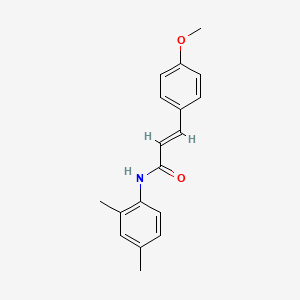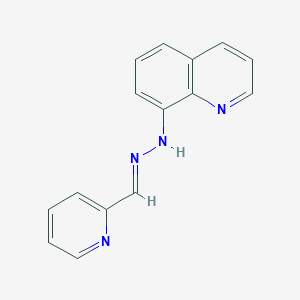
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMMA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. DMMA is a member of the acrylamide family, which is a class of compounds that are widely used in industry and research due to their unique chemical and physical properties.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated in response to cellular stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the microtubule network. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
实验室实验的优点和局限性
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a valuable tool for the development of new cancer therapies. However, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can be toxic to normal cells at high concentrations, which limits its use in clinical applications. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is also relatively unstable and requires careful handling and storage.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of new N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved stability and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, which could lead to the development of new cancer therapies. Finally, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide could be further investigated for its potential use as a fluorescent probe for the detection of biological molecules.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two starting materials, resulting in the formation of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
科学研究应用
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
属性
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-10-17(14(2)12-13)19-18(20)11-7-15-5-8-16(21-3)9-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKORUMSHBKYRK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)